molecular formula C21H24ClNO6S B11402985 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11402985
M. Wt: 453.9 g/mol
InChI Key: PANHXTFGVBLLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a chloro group, a dioxidotetrahydrothiophenyl moiety, and a trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the introduction of the dioxidotetrahydrothiophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with a suitable thiol derivative, followed by oxidation to form the sulfone.

    Attachment of the Trimethoxybenzyl Group: The final step involves the alkylation of the amide nitrogen with 3,4,5-trimethoxybenzyl chloride under basic conditions, typically using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfone moiety, leading to the formation of amines or thiols, respectively.

    Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trimethoxybenzyl group may enhance its binding affinity and specificity, while the dioxidotetrahydrothiophenyl moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but with a trimethoxyphenyl group instead of a trimethoxybenzyl group.

    4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4-dimethoxybenzyl)benzamide: Lacks one methoxy group on the benzyl moiety.

    4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,5-dimethoxybenzyl)benzamide: Lacks one methoxy group on the benzyl moiety.

Uniqueness

The unique combination of the chloro, dioxidotetrahydrothiophenyl, and trimethoxybenzyl groups in 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H24ClNO6S

Molecular Weight

453.9 g/mol

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H24ClNO6S/c1-27-18-10-14(11-19(28-2)20(18)29-3)12-23(17-8-9-30(25,26)13-17)21(24)15-4-6-16(22)7-5-15/h4-7,10-11,17H,8-9,12-13H2,1-3H3

InChI Key

PANHXTFGVBLLQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.